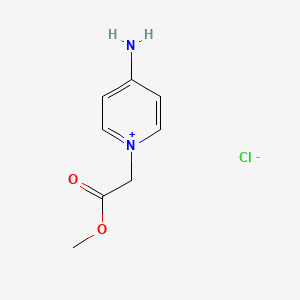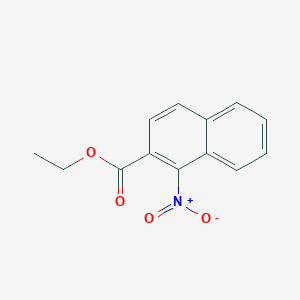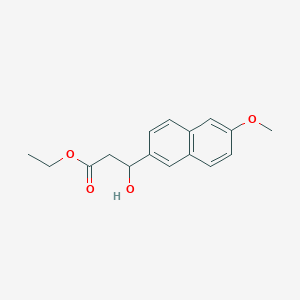
5-Amino-3-chloro-4-fluoro-2-(trifluoromethyl)phenylboronic Acid Pinacol Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N/A” is a placeholder term often used in scientific literature and databases to indicate that specific information about a compound is not available or not applicable. This term is not associated with any particular chemical structure or properties, and therefore, it does not have a defined set of characteristics, preparation methods, chemical reactions, scientific applications, mechanism of action, or comparisons with similar compounds.
Preparation Methods
Since “N/A” is not an actual chemical compound, there are no synthetic routes, reaction conditions, or industrial production methods associated with it. In scientific contexts, “N/A” is used to denote the absence of data or relevance, rather than a specific chemical entity.
Chemical Reactions Analysis
As “N/A” does not correspond to a real chemical compound, it does not undergo any chemical reactions such as oxidation, reduction, or substitution. There are no common reagents, conditions, or major products associated with “N/A” because it is not a tangible substance.
Scientific Research Applications
The term “N/A” is used in scientific research to indicate that certain information is not available or not applicable. It does not have any scientific research applications in chemistry, biology, medicine, or industry because it is not a real compound. Instead, it serves as a placeholder in data fields where information is missing or irrelevant.
Mechanism of Action
Since “N/A” is not a real compound, it does not have a mechanism of action, molecular targets, or pathways involved. It is simply a notation used to indicate the absence of specific information.
Comparison with Similar Compounds
There are no similar compounds to “N/A” because it is not an actual chemical entity. It is a term used to denote the lack of available data or applicability in a given context. Therefore, it cannot be compared with other compounds or listed alongside similar substances.
Properties
Molecular Formula |
C13H15BClF4NO2 |
|---|---|
Molecular Weight |
339.52 g/mol |
IUPAC Name |
3-chloro-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C13H15BClF4NO2/c1-11(2)12(3,4)22-14(21-11)6-5-7(20)10(16)9(15)8(6)13(17,18)19/h5H,20H2,1-4H3 |
InChI Key |
CTXTWSUUUMLNBI-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2C(F)(F)F)Cl)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


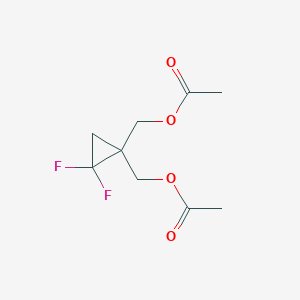
![6-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13676943.png)
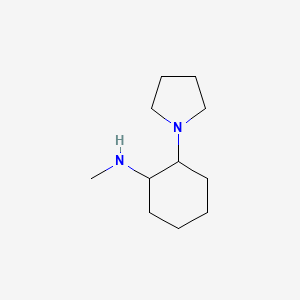
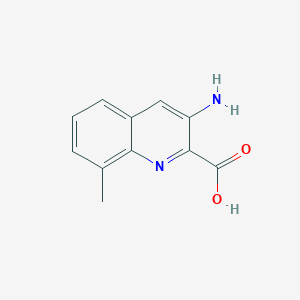
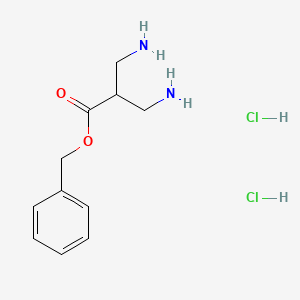
![2-Bromo-5-chloro-3-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]pyridine](/img/structure/B13676969.png)
![(S)-2,3-Dihydrobenzo[b][1,4]dioxine-2-carbaldehyde](/img/structure/B13676972.png)
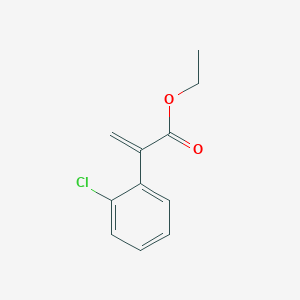
![Ethyl 4-[5-(Dimethylamino)-2-oxo-1H-imidazo[4,5-b]pyridin-3(2H)-yl]piperidine-1-carboxylate](/img/structure/B13676985.png)
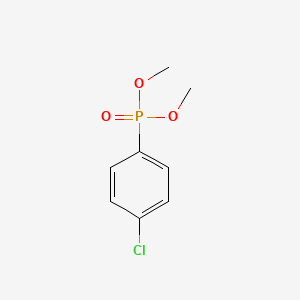
![7-Methoxy-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13677000.png)
